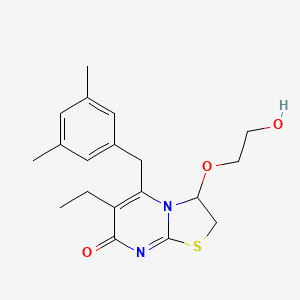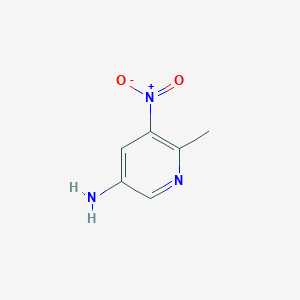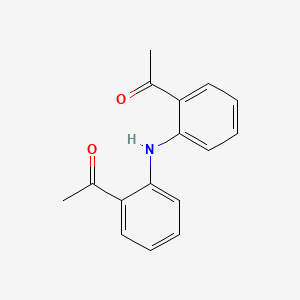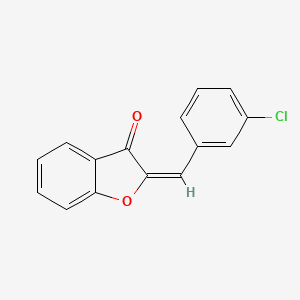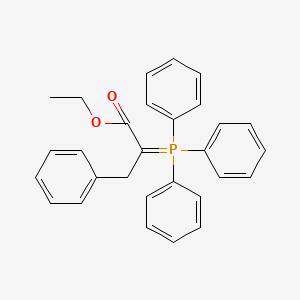
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate: is an organic compound that belongs to the class of phosphoranylidene derivatives It is characterized by the presence of a triphenylphosphoranylidene group attached to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate can be synthesized through the reaction of ethyl 2-bromopropanoate with triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is heated under reflux conditions, usually at temperatures between 75-80°C, for about 24 hours. The resulting product is then purified through filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group acts as a leaving group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted esters, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction, which is essential for the synthesis of alkenes from aldehydes and ketones.
Biology: The compound can be used to study enzyme-catalyzed reactions involving phosphoranylidene intermediates.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate involves the formation of a phosphoranylidene intermediate, which can undergo various transformations. The triphenylphosphoranylidene group acts as a nucleophile, attacking electrophilic centers in substrates. This leads to the formation of new carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex molecules .
Comparación Con Compuestos Similares
- Ethyl 2-(triphenylphosphoranylidene)propanoate
- Ethyl 2-(triphenylphosphoranylidene)acetate
- Ethyl 2-(triphenylphosphoranylidene)butanoate
Uniqueness: Ethyl 3-phenyl-2-(triphenylphosphoranylidene)propanoate is unique due to the presence of a phenyl group, which enhances its reactivity and provides additional steric and electronic effects. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules with specific functional groups .
Propiedades
Fórmula molecular |
C29H27O2P |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
ethyl 3-phenyl-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C29H27O2P/c1-2-31-29(30)28(23-24-15-7-3-8-16-24)32(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27/h3-22H,2,23H2,1H3 |
Clave InChI |
GXHGRZOWBIICNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


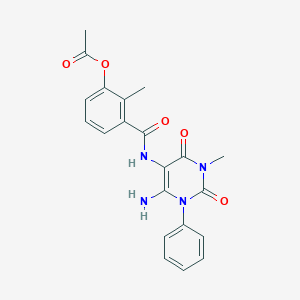


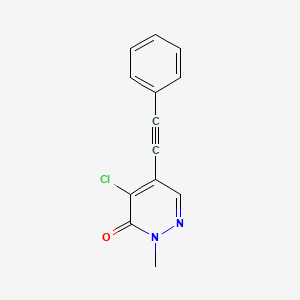
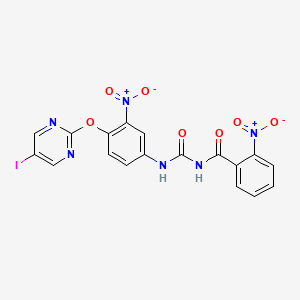
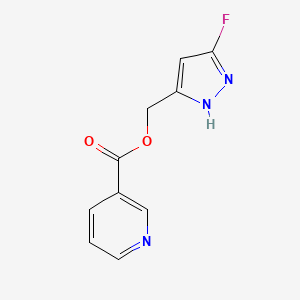

![[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12923207.png)

